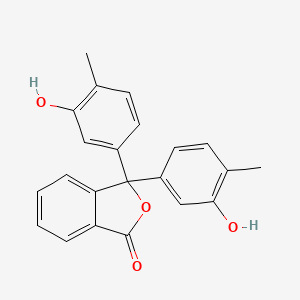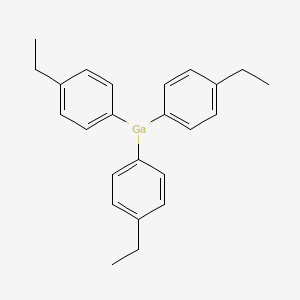
Fmoc-D-Alg(Me,Pbf)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Alg(Me,Pbf)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of D-alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a pentamethylbenzyl (Pbf) protecting group. These modifications make it useful in solid-phase peptide synthesis (SPPS) for the creation of complex peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Alg(Me,Pbf)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is usually done by reacting D-alanine with Fmoc-chloride in the presence of a base like sodium carbonate.
Methylation: The carboxyl group of the protected D-alanine is methylated using a methylating agent such as diazomethane.
Protection of the Carboxyl Group: The carboxyl group is then protected with the Pbf group, typically using Pbf-chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using automated synthesizers and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc and Pbf groups can be removed under specific conditions to reveal the free amino and carboxyl groups, respectively. Fmoc is typically removed using a base like piperidine, while Pbf is removed using strong acids like trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is usually done using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pbf removal.
Coupling: HBTU, DIC, or similar coupling reagents in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields D-alanine with a free amino and carboxyl group.
Peptide Chains: Coupling reactions yield longer peptide chains, which can be further modified or used in various applications.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used in the synthesis of complex peptides and proteins for research and therapeutic purposes.
Solid-Phase Peptide Synthesis (SPPS): Essential in SPPS for creating peptides with high precision and purity.
Biology:
Protein Engineering: Used to create modified proteins for studying structure-function relationships.
Enzyme Inhibition Studies: Modified peptides can be used to study enzyme inhibition and interaction.
Medicine:
Drug Development: Peptides synthesized using Fmoc-D-Alg(Me,Pbf)-OH can be used in the development of peptide-based drugs.
Diagnostic Tools: Modified peptides can be used in diagnostic assays and imaging.
Industry:
Biotechnology: Used in the production of therapeutic proteins and peptides.
Pharmaceuticals: Essential in the synthesis of peptide-based pharmaceuticals.
Mecanismo De Acción
Mechanism: The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The peptides synthesized using Fmoc-D-Alg(Me,Pbf)-OH can have various mechanisms of action depending on their sequence and structure.
Molecular Targets and Pathways:
Enzymes: Peptides can target specific enzymes, inhibiting or modulating their activity.
Receptors: Peptides can bind to receptors on cell surfaces, triggering specific cellular responses.
Signaling Pathways: Peptides can modulate signaling pathways, affecting cellular processes like growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Fmoc-D-Ala-OH: A simpler derivative of D-alanine with only the Fmoc protecting group.
Fmoc-D-Alg(Me)-OH: Similar but lacks the Pbf protecting group.
Fmoc-D-Alg(Pbf)-OH: Similar but lacks the methyl group.
Uniqueness:
Multiple Protecting Groups: The presence of both Fmoc and Pbf protecting groups allows for selective deprotection and modification.
Methyl Group: The methyl group can influence the compound’s reactivity and the properties of the resulting peptides.
This structure should provide a comprehensive overview of Fmoc-D-Alg(Me,Pbf)-OH. For specific details, consulting scientific literature and research articles would be beneficial.
Propiedades
Fórmula molecular |
C33H38N4O7S |
|---|---|
Peso molecular |
634.7 g/mol |
Nombre IUPAC |
(2R)-3-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-15-33(4,5)44-28(18)25)45(41,42)37(6)31(34)35-16-27(30(38)39)36-32(40)43-17-26-23-13-9-7-11-21(23)22-12-8-10-14-24(22)26/h7-14,26-27H,15-17H2,1-6H3,(H2,34,35)(H,36,40)(H,38,39)/t27-/m1/s1 |
Clave InChI |
ZDTFXRWVNQSZQP-HHHXNRCGSA-N |
SMILES isomérico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



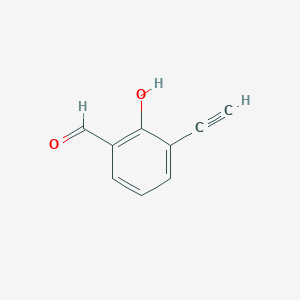
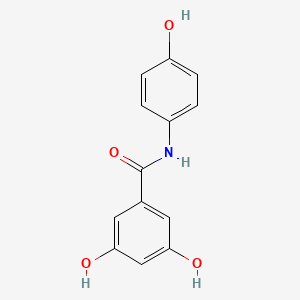
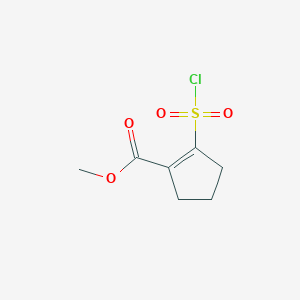

![methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13146966.png)

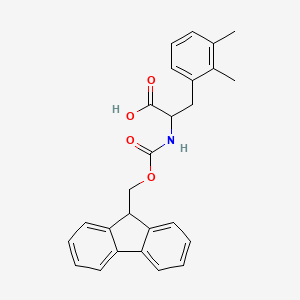
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
